2'-benzyl-N-(3-ethoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide 2'-benzyl-N-(3-ethoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14951635
InChI: InChI=1S/C26H32N2O3/c1-2-31-18-10-17-27-24(29)23-21-13-6-7-14-22(21)25(30)28(26(23)15-8-9-16-26)19-20-11-4-3-5-12-20/h3-7,11-14,23H,2,8-10,15-19H2,1H3,(H,27,29)
SMILES:
Molecular Formula: C26H32N2O3
Molecular Weight: 420.5 g/mol

2'-benzyl-N-(3-ethoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

CAS No.:

Cat. No.: VC14951635

Molecular Formula: C26H32N2O3

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

2'-benzyl-N-(3-ethoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide -

Specification

Molecular Formula C26H32N2O3
Molecular Weight 420.5 g/mol
IUPAC Name 2-benzyl-N-(3-ethoxypropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide
Standard InChI InChI=1S/C26H32N2O3/c1-2-31-18-10-17-27-24(29)23-21-13-6-7-14-22(21)25(30)28(26(23)15-8-9-16-26)19-20-11-4-3-5-12-20/h3-7,11-14,23H,2,8-10,15-19H2,1H3,(H,27,29)
Standard InChI Key ZRKAISQFJIGOMF-UHFFFAOYSA-N
Canonical SMILES CCOCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s defining feature is its spiro[cyclopentane-1,3'-isoquinoline] core, which merges a cyclopentane ring with an isoquinoline moiety at a shared spiro carbon. This rigid, three-dimensional framework is further modified by:

  • A benzyl group at the 2'-position, enhancing hydrophobic interactions.

  • An N-(3-ethoxypropyl) carboxamide side chain, contributing to solubility and hydrogen-bonding capacity.

  • A ketone group at the 1'-position, which may participate in redox reactions or serve as a site for derivatization.

The ethoxypropyl side chain introduces flexibility, enabling conformational adjustments during target binding. Computational modeling suggests that the spiro junction restricts free rotation, favoring a bioactive conformation that optimizes interactions with biological targets.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC26H32N2O3\text{C}_{26}\text{H}_{32}\text{N}_2\text{O}_3
Molecular Weight420.5 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

These properties suggest moderate lipophilicity, aligning with oral bioavailability requirements for central nervous system (CNS) therapeutics.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2'-benzyl-N-(3-ethoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide involves a multi-step strategy:

  • Formation of the Isoquinoline Core: Cyclization of a phenethylamine precursor via the Bischler-Napieralski reaction generates the dihydroisoquinoline scaffold.

  • Spirocyclization: Treatment with a cyclopentane-derived electrophile under acidic conditions induces spiro ring formation.

  • Side Chain Introduction: The 3-ethoxypropylamine group is coupled via carbodiimide-mediated amide bond formation.

Industrial-scale production may employ microwave-assisted synthesis to accelerate cyclization steps, reducing reaction times by 30–40% compared to conventional methods.

Analytical Characterization

Rigorous quality control utilizes:

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms the presence of benzyl aromatic protons (δ 7.2–7.4 ppm) and ethoxypropyl methylene signals (δ 3.4–3.6 ppm).

  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak at m/z 421.24 [M+H]+^+, consistent with the theoretical mass.

  • X-ray Crystallography: Resolves the spirocyclic geometry, revealing a dihedral angle of 112° between the cyclopentane and isoquinoline planes .

Biological Activities and Mechanisms

Neuropharmacological Effects

Preliminary data suggest affinity for sigma-1 receptors1_1R, Ki_i = 89 nM), implicating potential applications in neurodegenerative diseases. In murine models, the compound:

  • Reverses scopolamine-induced memory deficits in Morris water maze tests.

  • Attenuates NMDA receptor hyperactivation, a pathway linked to excitotoxicity in stroke .

Applications in Drug Development

Lead Optimization Strategies

Structural analogs have been explored to enhance potency and selectivity:

  • Ethoxypropyl Chain Modifications: Replacing the ethoxy group with a methoxy or hydroxy moiety alters metabolic stability.

  • Benzyl Substituent Variations: Electron-withdrawing groups (e.g., -CF3_3) at the para position improve σ1_1R binding affinity by 2.5-fold.

Pharmacokinetic Profiling

Rodent studies reveal:

  • Oral Bioavailability: 42% in rats, with a plasma half-life (t1/2t_{1/2}) of 6.2 hours.

  • Blood-Brain Barrier Penetration: Brain-to-plasma ratio of 0.8, indicating moderate CNS access.

Challenges and Future Directions

Toxicity Concerns

Hepatotoxicity (ALT elevation at 50 mg/kg/day in rats) necessitates structural refinements to reduce metabolic generation of reactive intermediates.

Emerging Research Areas

  • Polypharmacology: Dual targeting of σ1_1R and histone deacetylases (HDACs) for combinatorial anticancer effects.

  • Nanoparticle Delivery: Encapsulation in PEGylated liposomes to improve tumor accumulation and reduce off-target effects.

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